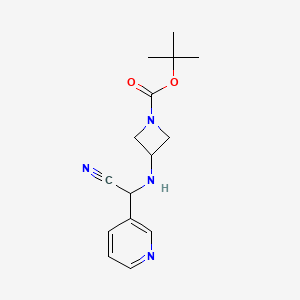![molecular formula C11H7ClN2S B14883744 7-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14883744.png)
7-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with thiophene-3-carbaldehyde in the presence of a chlorinating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the imidazo[1,2-a]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
7-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: The compound has shown promise in the development of new pharmaceuticals, particularly as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and thiophene ring contribute to its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling by interacting with receptor proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-(Thiophen-3-yl)imidazo[1,2-a]pyridine: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.
7-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions.
2-(Furan-3-yl)imidazo[1,2-a]pyridine: Contains a furan ring instead of thiophene, which can alter its electronic properties and biological activity.
Uniqueness
7-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine is unique due to the presence of both a chlorine atom and a thiophene ring in its structure. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H7ClN2S |
|---|---|
Peso molecular |
234.71 g/mol |
Nombre IUPAC |
7-chloro-2-thiophen-3-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H7ClN2S/c12-9-1-3-14-6-10(13-11(14)5-9)8-2-4-15-7-8/h1-7H |
Clave InChI |
RPRCNVHHNIKVAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=C(N=C2C=C1Cl)C3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




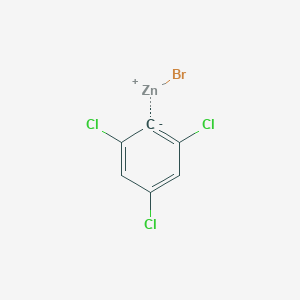
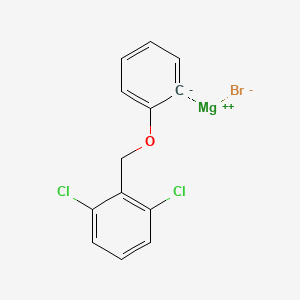

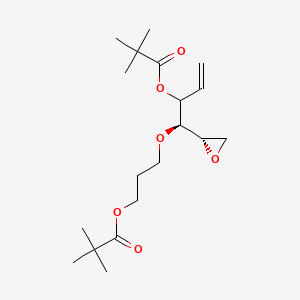

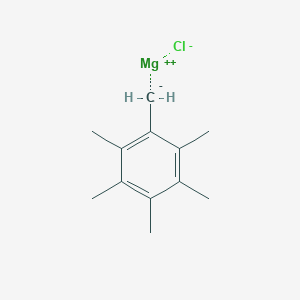
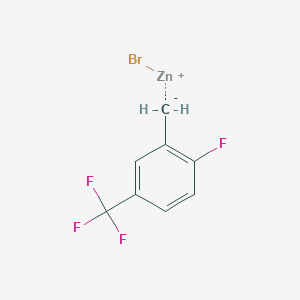
![2-[(cis-2-Pentenyloxy)methyl]phenylZinc bromide](/img/structure/B14883721.png)


![(5-Ethynylbenzo[d][1,3]dioxol-4-yl)methanol](/img/structure/B14883741.png)
